7-Chloro-4-methoxyquinoline can be synthesized through various chemical reactions involving quinoline derivatives. The synthesis often employs starting materials such as 4-methoxyquinoline or other substituted quinolines.
In terms of chemical classification, 7-chloro-4-methoxyquinoline is categorized as:
The synthesis of 7-chloro-4-methoxyquinoline can be achieved through several methods, including:
The choice of method often depends on the availability of starting materials and desired reaction conditions. For instance, chlorination reactions typically require careful control of temperature and reaction time to minimize side reactions and ensure high yield.
The molecular formula for 7-chloro-4-methoxyquinoline is O. Its structure features:
The molecular weight of 7-chloro-4-methoxyquinoline is approximately 201.63 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can be used for structural confirmation.
7-Chloro-4-methoxyquinoline can participate in various chemical reactions due to its functional groups:
The reactivity patterns are influenced by both the electron-withdrawing nature of the chloro group and the electron-donating properties of the methoxy group. This duality allows for selective reactions under appropriate conditions.
The mechanism of action for compounds like 7-chloro-4-methoxyquinoline often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives of quinoline exhibit varying degrees of biological activity, which can be quantitatively assessed using assays such as Minimum Inhibitory Concentration (MIC) for antimicrobial properties or cell viability assays for anticancer effects.
7-Chloro-4-methoxyquinoline has several applications in scientific research:
The systematic IUPAC name for the compound is 7-chloro-4-methoxyquinoline, reflecting the precise positioning of substituents on the quinoline scaffold. The name specifies:
The molecular formula is C₁₀H₈ClNO, with a molecular weight of 193.63 g/mol. Its structure consists of a benzene ring fused to a pyridine ring, with substituents altering electronic distribution. Key structural identifiers include:
Structural isomerism arises from:
Table 1: Core Identifiers of 7-Chloro-4-methoxyquinoline
| Property | Value |
|---|---|
| IUPAC Name | 7-Chloro-4-methoxyquinoline |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| SMILES | COC1=CC=NC2=CC(Cl)=CC=C12 |
| InChIKey | MJPWEOSCYPTWIC-UHFFFAOYSA-N |
The compound is unambiguously tracked via:
These identifiers facilitate access to chemical data across global databases. For example:
Positional isomers of 7-chloro-4-methoxyquinoline exhibit distinct properties due to altered substituent positioning:
Altered dipole moment and crystal packing vs. the 7-chloro-4-methoxy isomer
4-Chloro-6-methoxyquinoline (CID: 228348) [7]:
Table 2: Positional Isomer Comparison
| Isomer | CAS Number | PubChem CID | Substituent Positions | Key Structural Feature | |
|---|---|---|---|---|---|
| 7-Chloro-4-methoxyquinoline | 26707-52-8 | 1511030 | Cl-C7, OCH₃-C4 | Methoxy adjacent to pyridine N | |
| 4-Chloro-7-methoxyquinoline | Not available | 10607829 | Cl-C4, OCH₃-C7 | Chlorine adjacent to pyridine N | |
| 4-Chloro-6-methoxyquinoline | Not available | 228348 | Cl-C4, OCH₃-C6 | Meta-substituted benzene ring | |
| 4-Bromo-3-chloro-7-methoxyquinoline | Not available | 45925756 | Br-C4, Cl-C3, OCH₃-C7 | Halogen crowding at C3/C4 positions | [9] |
Electronic and Biological Implications:
Structural Analysis:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7